Ethyl 3-azaspiro[5.5]undecane-7-carboxylate
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Overview
Description
Ethyl 3-azaspiro[5.5]undecane-7-carboxylate is a spirocyclic compound characterized by a unique structural feature where two rings are connected through a single atom. This compound belongs to the class of spirocyclic compounds, which are known for their rigidity and three-dimensional structure. These properties make them valuable in medicinal chemistry and drug design due to their ability to interact with biological targets in a specific manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-azaspiro[5.5]undecane-7-carboxylate typically involves the construction of the spirocyclic scaffold through various cyclization reactions. One common method is the Prins cyclization reaction, which allows for the formation of the spirocyclic structure in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the olefin metathesis reaction using a Grubbs catalyst.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-azaspiro[5.5]undecane-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides, acyl chlorides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including ethers, esters, and amides .
Scientific Research Applications
Ethyl 3-azaspiro[5.5]undecane-7-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a drug candidate due to its unique structural properties and ability to interact with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 3-azaspiro[5.5]undecane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can result in the modulation of biological pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Ethyl 3-azaspiro[5.5]undecane-7-carboxylate can be compared with other spirocyclic compounds, such as:
1-oxa-9-azaspiro[5.5]undecane: Similar in structure but contains an oxygen atom in the ring, which can alter its chemical properties and biological activity.
3-azaspiro[5.5]undecane-7-carboxylate: Differing in the position of the carboxylate group, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structural arrangement, which provides a balance of rigidity and flexibility, making it a valuable compound in various fields of research and application.
Properties
IUPAC Name |
ethyl 3-azaspiro[5.5]undecane-11-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-2-16-12(15)11-5-3-4-6-13(11)7-9-14-10-8-13/h11,14H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRLXXLPMOFXJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC12CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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